

An In-depth Technical Guide to Zn(II) Mesoporphyrin IX

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Compound of Interest

Compound Name: *Zn(II) Mesoporphyrin IX*

Cat. No.: *B224689*

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CAS Number: 14354-67-7

This technical guide provides a comprehensive overview of **Zn(II) Mesoporphyrin IX**, a crucial compound for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, its role in significant signaling pathways, and protocols for key experimental applications.

Core Physicochemical and Handling Data

Zn(II) Mesoporphyrin IX is a synthetic, natural porphyrin derivative.^{[1][2][3]} Its core data, essential for experimental design, are summarized below.

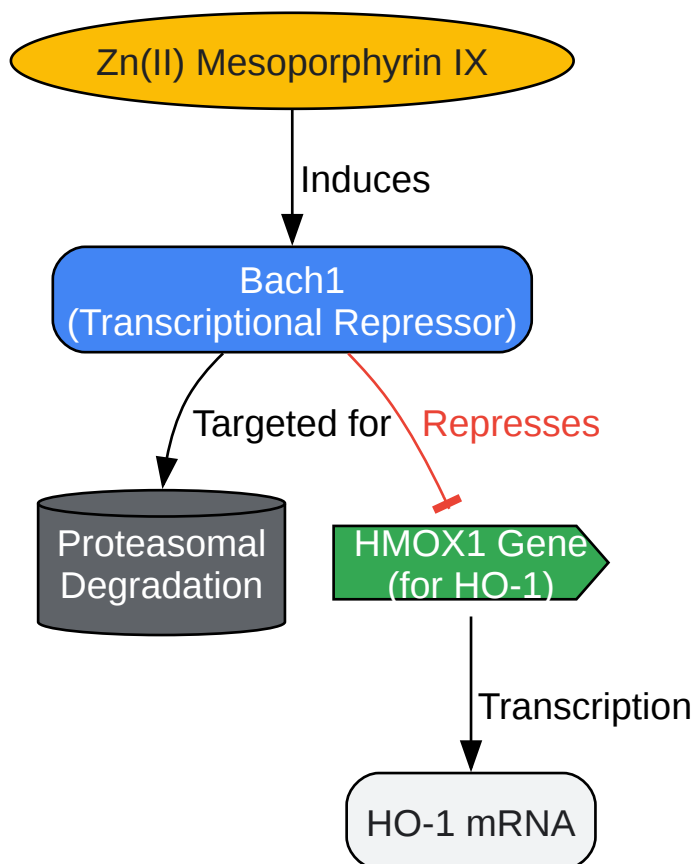
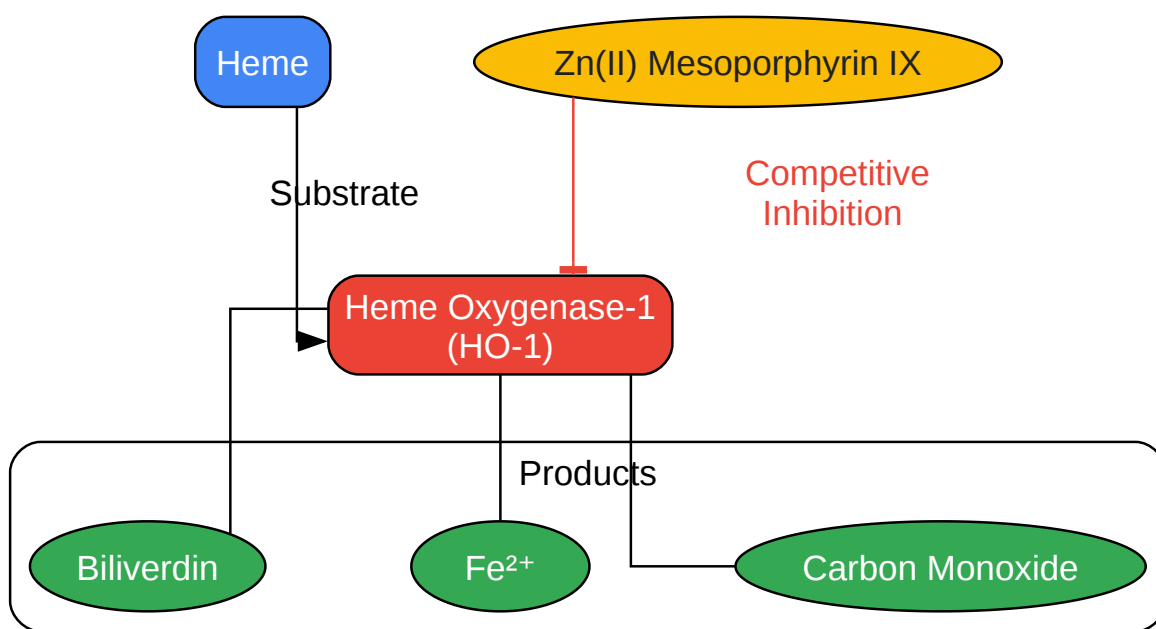
Property	Value	Citations
CAS Number	14354-67-7	[2]
Molecular Formula	C ₃₄ H ₃₆ N ₄ O ₄ Zn	[2]
Molecular Weight	~630.07 g/mol	[4]
Exact Mass	628.2028	[4]
Purity	>95%	[2][3]
Appearance	Brown to reddish-brown solid	[5]
Storage (Short-term)	0-4°C, dry and dark (days to weeks)	[4]
Storage (Long-term)	-20°C, dry and dark (months to years)	[4]
In Vitro Solubility	50 mg/mL in DMSO (requires sonication)	[6]

Key Biological Signaling Pathways

Zn(II) Mesoporphyrin IX is a versatile molecule that interacts with several key biological pathways, making it a valuable tool for research in oncology, virology, and metabolic studies.

Heme Oxygenase-1 (HO-1) Inhibition

Zn(II) Mesoporphyrin IX is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[7] HO-1 breaks down heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO). By competitively binding to the enzyme, **Zn(II) Mesoporphyrin IX** blocks this process. This inhibition is a cornerstone of its therapeutic potential, as HO-1 is often overexpressed in cancerous tissues, where it has a cytoprotective effect that can shield tumors from oxidative stress.[8][9]



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